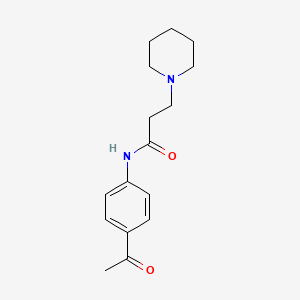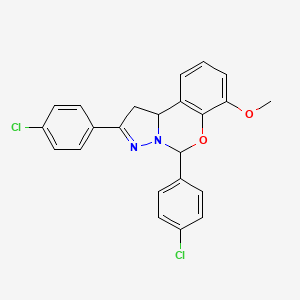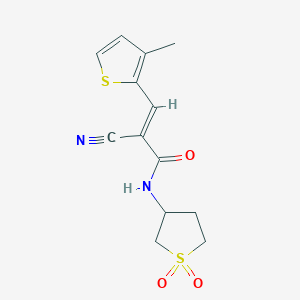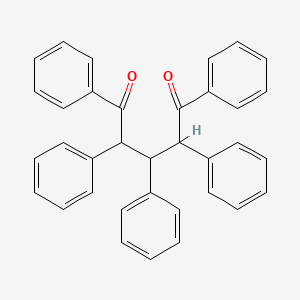![molecular formula C25H16Cl2O3S B11969423 (4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone CAS No. 201990-41-2](/img/structure/B11969423.png)
(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is a complex organic compound characterized by the presence of multiple aromatic rings and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone typically involves multi-step organic reactions. One common method includes the chlorination of phenol to produce 4-chlorophenol, which is then subjected to further reactions to introduce the sulfonyl and biphenyl groups . The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonation and coupling reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonyl groups on biological systems. It may serve as a model compound for understanding the interactions between sulfonyl-containing molecules and biological targets.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of multiple aromatic rings and sulfonyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is used in the production of high-performance polymers and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the biphenyl group.
4,4’-Dichlorobenzophenone: Contains two chlorophenyl groups but differs in the positioning of the sulfonyl group.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar aromatic structure but contains a hydroxyl group instead of a sulfonyl group.
Uniqueness
(4-Chlorophenyl){4’-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone is unique due to the combination of its sulfonyl and biphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
201990-41-2 |
|---|---|
Formule moléculaire |
C25H16Cl2O3S |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[4-[4-(4-chlorophenyl)sulfonylphenyl]phenyl]methanone |
InChI |
InChI=1S/C25H16Cl2O3S/c26-21-9-5-20(6-10-21)25(28)19-3-1-17(2-4-19)18-7-13-23(14-8-18)31(29,30)24-15-11-22(27)12-16-24/h1-16H |
Clé InChI |
JOQMNOKCVNLKRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)


![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)
![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
